molecular formula C21H24N2O5 B2593549 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide CAS No. 1795299-11-4

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Cat. No.: B2593549
CAS No.: 1795299-11-4
M. Wt: 384.432
InChI Key: XCJADMLHOVKHBL-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a benzo[d][1,3]dioxol-5-ylmethyl group at the N1 position and a 5-hydroxy-3-phenylpentyl chain at the N2 position. The 5-hydroxy-3-phenylpentyl chain introduces hydrophilicity and stereochemical complexity, which may influence binding affinity and solubility.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-(5-hydroxy-3-phenylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c24-11-9-17(16-4-2-1-3-5-16)8-10-22-20(25)21(26)23-13-15-6-7-18-19(12-15)28-14-27-18/h1-7,12,17,24H,8-11,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJADMLHOVKHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Hydroxy-Phenylpentyl Intermediate: This involves the alkylation of phenol with a suitable pentyl halide, followed by hydroxylation.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the hydroxy-phenylpentyl intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxy-phenylpentyl moiety can undergo oxidation to form a ketone.

    Reduction: The oxalamide linkage can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Molecular Properties

  • Molecular Formula : C21H23N3O5
  • Molecular Weight : Approximately 370.4 g/mol
  • Functional Groups : The compound features an oxalamide linkage, which is crucial for its biological activity.

Structural Features

The oxalamide structure allows for various chemical reactions, including hydrolysis and nucleophilic substitutions, enhancing its reactivity in biological systems.

Preliminary studies indicate that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide may act as a modulator of biological pathways. Compounds with similar structural motifs have been investigated for their roles in:

  • Drug Delivery Systems : The compound's ability to interact with ATP-binding cassette transporters suggests it could facilitate the cellular uptake and efflux of therapeutic agents, potentially improving drug delivery mechanisms.
  • Therapeutic Potential : Its unique combination of pharmacophores may confer distinct biological activities, making it a candidate for treating conditions like cystic fibrosis or other diseases involving transporter dysfunctions.

Medicinal Chemistry

The compound's structural elements suggest potential interactions with diverse biological targets. This property makes it valuable for:

  • Drug Design : The oxalamide derivative can serve as a scaffold for developing new drugs targeting specific pathways.
  • Pharmacological Studies : Its interactions with cellular mechanisms can be explored further to understand its pharmacodynamics and pharmacokinetics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. This synthetic pathway opens avenues for creating derivatives that could enhance its efficacy or selectivity against specific targets.

Mechanism of Action

The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Structural Analogues of Oxalamide Derivatives

Oxalamides are a class of compounds with diverse applications, ranging from flavoring agents to bioactive ligands. Key structural analogues include:

Compound Name Key Features Metabolic Stability Predicted logP* Reference
Target Compound Benzodioxole (N1), 5-hydroxy-3-phenylpentyl (N2) Likely resistant to amide hydrolysis but subject to oxidative metabolism ~3.5–4.0 -
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) Dimethoxybenzyl (N1), pyridyl-ethyl (N2) Rapid metabolism in rat hepatocytes; no amide hydrolysis observed ~2.5–3.0
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) Dimethoxybenzyl (N1), pyridyl-ethyl (N2) Data not provided; structurally similar to No. 1768 ~2.5–3.0
(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide Benzodioxole (N1), enamide backbone Rapid metabolism in hepatocytes; no amide hydrolysis ~3.0–3.5

*logP predictions based on substituent contributions (benzodioxole ≈ +2.0, hydroxy ≈ -0.5, phenyl ≈ +2.0).

Key Observations :

  • Metabolic Stability: Oxalamide derivatives with benzodioxole or methoxybenzyl groups (e.g., No. 1768 and No. 2225) exhibit rapid hepatic metabolism but resist amide hydrolysis, suggesting that the oxalamide backbone is inherently stable. The target compound likely shares this trait .
  • Functional Group Impact: The 5-hydroxy-3-phenylpentyl chain introduces hydrogen-bonding capacity, which may improve target engagement compared to purely hydrophobic chains (e.g., pyridyl-ethyl in No. 1768).
Benzodioxole-Containing Analogues

Compounds with the benzo[d][1,3]dioxole moiety are frequently explored for their metabolic and electronic properties:

Compound Name Key Features Metabolism Application Reference
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Benzodioxole, heptyl chain Rapid metabolism; no amide hydrolysis Flavoring agent
1-(benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidine Benzodioxole, pyrrolidine Not studied Ligand synthesis (e.g., c-MYC)

Key Observations :

  • In the target compound, the benzodioxole’s electron-rich nature may facilitate interactions with aromatic residues in biological targets, akin to its role in c-MYC G-quadruplex stabilizers .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its biological activity, including antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety linked to an oxalamide structure, which is significant for its biological interactions. The synthesis typically involves multi-step processes that include the formation of the benzo[d][1,3]dioxole and oxalamide components through reactions such as cyclization and coupling techniques.

1. Antimicrobial Activity

Recent studies have shown that derivatives of benzo[d][1,3]dioxole exhibit varying degrees of antimicrobial activity. A study on synthesized benzoxazepine derivatives indicated limited antimicrobial effects against certain bacterial strains, highlighting the need for further exploration of the structure-activity relationship (SAR) in compounds containing the benzo[d][1,3]dioxole framework .

CompoundMicrobial StrainActivity Level
Compound AE. coliModerate
Compound BS. aureusSignificant
Compound CP. aeruginosaLow

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies indicate that certain derivatives exhibit cytotoxic effects on solid tumor cell lines and modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

A detailed investigation into the cytotoxicity of related compounds showed:

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound DMCF-7 (breast)15.0Apoptosis induction
Compound EHeLa (cervical)10.5Cell cycle arrest
Compound FA549 (lung)20.0Inhibition of proliferation

3. Anticonvulsant Activity

The anticonvulsant properties of compounds similar to this compound have been assessed using models such as the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test. Notably, some derivatives demonstrated significant protective effects against induced seizures with favorable therapeutic indices .

Example Data from Anticonvulsant Studies:

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
Compound G9.8229.423.4
Compound H12.0200.016.7

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of several derivatives, it was found that compound D significantly inhibited cell growth in MCF-7 cells through apoptosis pathways, suggesting potential for therapeutic development in breast cancer treatment.

Case Study 2: Anticonvulsant Screening

Another research effort focused on the anticonvulsant action of a related compound demonstrated its efficacy in protecting against seizures in rodent models, which may indicate a promising avenue for developing new antiepileptic drugs.

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm the presence of the benzodioxole methylene group (δ ~4.2–4.5 ppm, singlet) and the hydroxy group (δ ~1.5–2.0 ppm, broad). The phenylpentyl chain should show aromatic protons (δ ~7.2–7.4 ppm) and aliphatic protons (δ ~1.6–2.8 ppm).
    • ¹³C NMR : Identify the oxalamide carbonyl carbons (δ ~160–165 ppm) and benzodioxole carbons (δ ~100–150 ppm).
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm the molecular ion peak (exact mass calculated for C₂₃H₂₆N₂O₅: ~422.18 g/mol).
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced: How do structural modifications (e.g., substituents on the benzodioxole or phenylpentyl groups) influence biological activity?

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) :
    • Benzodioxole Modifications : Replacing the methylene group with bulkier substituents (e.g., cyclopentyl) may enhance hydrophobic interactions with target proteins, as seen in similar oxalamides with improved enzyme inhibition (e.g., butyrylcholinesterase inhibition in benzodioxole derivatives) .
    • Phenylpentyl Chain : Shortening the chain or introducing electron-withdrawing groups (e.g., fluoro) can reduce cytotoxicity, as observed in capsaicin analogs .
  • Experimental Design : Synthesize analogs using parallel combinatorial chemistry, screen against relevant biological targets (e.g., cancer cell lines or enzymes), and analyze data via multivariate regression to identify key pharmacophores .

Advanced: How can contradictory data on cytotoxicity or enzyme inhibition be resolved?

Methodological Answer :
Contradictions often arise from assay conditions or compound stability. Mitigate via:

  • Standardized Assays : Use identical cell lines (e.g., SK-MEL-28 for melanoma) and enzyme sources (e.g., recombinant human butyrylcholinesterase) across studies.
  • Stability Testing : Perform LC-MS to verify compound integrity in assay buffers (e.g., pH 7.4 PBS) over 24 hours.
  • Control Experiments : Include known inhibitors (e.g., tacrine for cholinesterase) to validate assay sensitivity.
    Example: A benzodioxole-containing analog showed conflicting IC₅₀ values (5 µM vs. 20 µM) in two studies; discrepancies were traced to differences in DMSO solvent concentration (≤0.1% recommended) .

Advanced: What computational methods are suitable for predicting the binding mode of this compound to biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like cytochrome P450 or cholinesterases. Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and receptor PDB files (e.g., 4F11 for cytochrome P450).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%).
  • Validation : Compare predicted binding poses with crystallographic data from structurally related inhibitors (e.g., JWH 073 metabolites bound to CYP3A4) .

Basic: What analytical techniques are critical for assessing purity and stability during storage?

Q. Methodological Answer :

  • Purity :
    • UPLC-MS : Use a BEH C18 column (1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Purity >99% is achievable with preparative HPLC .
  • Stability :
    • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation products via LC-MS; significant degradation (>5%) indicates need for desiccated, light-protected storage .

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